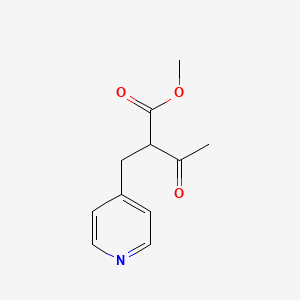

Methyl 2-Acetyl-3-(4-pyridyl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate |

InChI |

InChI=1S/C11H13NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-6,10H,7H2,1-2H3 |

InChI Key |

WGNURLWLPCTRGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=NC=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to Methyl 2-Acetyl-3-(4-pyridyl)propanoate Synthesis

The synthesis of this compound can be approached through several strategic pathways, each involving a sequence of well-established organic reactions. These methods are designed to construct the target molecule efficiently and with high purity.

Multi-step Reaction Sequences for Direct Preparation

The direct preparation of this compound can be envisioned through multi-step sequences that systematically build the molecule. These sequences often involve the formation of key carbon-carbon and carbon-heteroatom bonds.

A plausible route to this compound involves a condensation reaction followed by esterification. For instance, a Knoevenagel or a similar base-catalyzed condensation could be employed. In a hypothetical pathway, 4-pyridinecarboxaldehyde could be reacted with a β-keto ester, such as methyl acetoacetate, in the presence of a base like piperidine or an amine salt. This would be followed by a reduction of the resulting unsaturated intermediate.

Alternatively, a Claisen-type condensation of a pyridine-containing ester with another ester could furnish the carbon skeleton, which could then be further modified. Once the carboxylic acid precursor is obtained, a Fischer-Speier esterification can be performed by refluxing the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final methyl ester product. thermofisher.com

A generalized scheme for such a condensation-esterification approach is presented below:

Table 1: Hypothetical Condensation and Esterification Pathway

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Pyridinecarboxaldehyde, Methyl Acetoacetate | Piperidine, Acetic Acid, Benzene, Reflux (Dean-Stark) | Methyl 2-acetyl-3-(pyridin-4-yl)acrylate |

| 2 | Methyl 2-acetyl-3-(pyridin-4-yl)acrylate | H₂, Pd/C, Ethanol | Methyl 2-acetyl-3-(pyridin-4-yl)propanoate |

Hydrogenation is a critical step in many synthetic sequences, particularly for the reduction of double bonds or aromatic systems. researchgate.net In the context of synthesizing this compound, catalytic hydrogenation is essential if an unsaturated precursor is formed, for example, through a condensation reaction.

The use of heterogeneous catalysts like palladium on charcoal (Pd/C) is a common and effective method for the hydrogenation of carbon-carbon double bonds. google.com The reaction is typically carried out in a suitable solvent, such as ethanol or ethyl acetate, under a hydrogen atmosphere. The catalyst facilitates the addition of hydrogen across the double bond, leading to the saturated propanoate derivative. While the pyridine (B92270) ring itself can be hydrogenated under more forcing conditions, mild conditions can selectively reduce an exocyclic double bond without affecting the aromaticity of the pyridine ring. liverpool.ac.uk

Table 2: Representative Catalytic Hydrogenation Protocol

| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature | Product |

|---|

Japp-Klingemann Reaction as a Key Coupling Strategy

The Japp-Klingemann reaction is a powerful tool for the synthesis of hydrazones from β-keto acids or β-keto esters and aryl diazonium salts. wikipedia.orgorganicreactions.org This reaction could be strategically employed in a multi-step synthesis of this compound.

In a hypothetical application, a suitable β-keto ester could be coupled with a pyridyl diazonium salt. The resulting hydrazone could then undergo further transformations, such as reductive cleavage of the N-N bond and subsequent modifications, to arrive at the target propanoate structure. The reaction proceeds through the initial formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield the stable hydrazone. wikipedia.org

The mechanism of the Japp-Klingemann reaction involves the deprotonation of the β-keto ester to form an enolate, which then acts as a nucleophile, attacking the diazonium salt. wikipedia.org The subsequent steps involve the elimination of a carboxylate group (or a related group) and tautomerization to the final hydrazone product.

Diazotization Reactions in Synthetic Pathways

Diazotization is a fundamental process in organic synthesis for converting a primary aromatic amine into a diazonium salt. organic-chemistry.org001chemical.com This reaction is the gateway to a multitude of transformations, including the aforementioned Japp-Klingemann reaction.

In the context of synthesizing pyridyl-containing compounds, a primary aminopyridine can be treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding pyridyl diazonium salt. organic-chemistry.org These diazonium salts are highly reactive intermediates that can be used in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

For instance, a 4-aminopyridine could be diazotized and then coupled with a suitable β-keto ester in a Japp-Klingemann reaction as part of a longer synthetic route to the target molecule. researchgate.net The stability and reactivity of the diazonium salt are crucial factors that need to be carefully controlled during the reaction.

Synthesis of Related Propanoate Derivatives with Pyridine Moieties

The synthetic strategies discussed are not limited to this compound but can be adapted for the synthesis of a variety of related propanoate derivatives containing pyridine moieties. For example, a one-step synthesis of ethyl 3-(pyridin-2-ylamino)propanoate has been reported, which involves the reaction of 2-aminopyridine with ethyl acrylate using trifluoromethanesulfonic acid as a catalyst. google.com

Another related example is the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, which can be achieved by the refluxing of ethyl isonicotinate with sodium ethoxide and ethyl acetate. researchgate.net These examples highlight the versatility of condensation and addition reactions in building propanoate structures attached to a pyridine ring.

The general applicability of these methods allows for the creation of a library of structurally diverse pyridyl propanoates, which can be valuable for structure-activity relationship studies in drug discovery.

Table 3: Examples of Synthesized Propanoate Derivatives with Pyridine Moieties

| Compound Name | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Ethyl 3-(pyridin-2-ylamino)propanoate | Catalytic Addition | 2-Aminopyridine, Ethyl acrylate | google.com |

Chemoenzymatic Routes to Enantiomerically Pure Pyridylalanine Derivatives

Chemoenzymatic methods offer an elegant approach to producing enantiomerically pure pyridylalanine derivatives, which are structurally related to this compound and can serve as chiral building blocks. These methods leverage the high stereoselectivity of enzymes for asymmetric synthesis.

One prominent strategy involves the use of α-chymotrypsin (α-CT) for the kinetic resolution of racemic pyridylalanine precursors. researchgate.net In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of a suitable derivative, such as an ester or amide, leaving the other enantiomer unreacted and thus allowing for their separation. For instance, the enzymatic resolution of N-acetyl-DL-pyridylalanine methyl ester can yield enantiomerically enriched L- or D-pyridylalanine derivatives. The efficiency of this resolution is highly dependent on reaction conditions such as pH, temperature, and substrate concentration.

Another powerful chemoenzymatic route utilizes Phenylalanine Ammonia Lyases (PALs). nih.govnih.gov PALs catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid. rsc.org Under high concentrations of ammonia, the reverse reaction, hydroamination of a pyridylacrylic acid derivative, can be achieved with high enantioselectivity. nih.gov This method is particularly valuable for the synthesis of L-pyridylalanine derivatives. nih.gov Structure-based engineering of PALs has expanded their substrate scope, enabling the synthesis of a wider range of non-natural amino acids with high optical purity. nih.govresearchgate.net

Table 1: Comparison of Chemoenzymatic Methods for Pyridylalanine Synthesis

| Methodology | Enzyme | Key Transformation | Advantage |

|---|---|---|---|

| Kinetic Resolution | α-Chymotrypsin | Enantioselective hydrolysis | Access to both D and L enantiomers |

Derivatization Strategies from Readily Available Precursors (e.g., Methyl Acrylate, Ethyl Isonicotinate)

The synthesis of this compound can be achieved by derivatizing simple and commercially available starting materials. Methyl acrylate serves as a versatile precursor due to its activated double bond, making it susceptible to nucleophilic addition reactions. researchgate.net One common approach is the Michael addition, where a nucleophile, in this case, the enolate of methyl acetoacetate, adds to methyl acrylate in the presence of a base. A subsequent reaction with a pyridine-containing electrophile would be required to complete the synthesis.

Ethyl isonicotinate, a derivative of pyridine, is another valuable precursor. guidechem.comnih.gov It can be used to introduce the 4-pyridyl moiety. guidechem.com A plausible synthetic route involves the Claisen condensation of ethyl isonicotinate with a suitable ketone, followed by further functional group manipulations to yield the target propanoate derivative. For example, reaction with ethyl acetate in the presence of a strong base like sodium ethoxide can form ethyl isonicotinoylacetate, a key intermediate. google.com

Knoevenagel Condensation and Intramolecular Cyclization Approaches

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that can be employed in the synthesis of pyridylpropanoate derivatives. wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base. wikipedia.org For the synthesis of a precursor to this compound, 4-pyridinecarboxaldehyde can be reacted with a β-keto ester like methyl acetoacetate. thermofisher.com This condensation yields an α,β-unsaturated dicarbonyl compound. Subsequent reduction of the double bond would lead to the desired propanoate structure. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the yield and purity of the product. rsc.orgscielo.br

While intramolecular cyclization is a common strategy in heterocyclic synthesis, its direct application to the formation of the acyclic this compound is less straightforward. However, the product of the Knoevenagel condensation, an unsaturated dicarbonyl compound, could potentially undergo intramolecular cyclization under different reaction conditions to form various heterocyclic structures, demonstrating the synthetic versatility of these intermediates. colab.wsacs.orgrsc.org

Base-Promoted Reactions and Enol-Keto Tautomerism in Synthesis

Base-promoted reactions are central to the synthesis of this compound, primarily due to the presence of the β-keto ester functionality which exhibits keto-enol tautomerism. libretexts.org The α-protons located between the two carbonyl groups are acidic and can be readily abstracted by a base to form a resonance-stabilized enolate. masterorganicchemistry.com This enolate is a key nucleophilic intermediate in several synthetic routes.

The equilibrium between the keto and enol tautomers is influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding. chemrxiv.orgresearchgate.net In synthetic transformations, the formation of the enolate under basic conditions is crucial for reactions like alkylation, acylation, and condensation. For instance, in a Michael addition approach, a base is used to generate the enolate of methyl acetoacetate, which then acts as the nucleophile. The choice of base, from mild bases like amines to stronger bases like alkoxides, can control the reaction pathway and prevent side reactions. wikipedia.org

Table 2: Keto-Enol Tautomerism of a β-Keto Ester

| Tautomer | Key Structural Feature | Role in Synthesis |

|---|---|---|

| Keto Form | C=O and adjacent C-H | Precursor to enolate |

| Enol Form | C=C-OH | Can act as a nucleophile |

Advanced Coupling Reactions (e.g., DCC, Azide Coupling, C-C Coupling)

Advanced coupling reactions provide sophisticated tools for the synthesis and derivatization of complex molecules like this compound. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent, particularly for the formation of amide bonds from carboxylic acids and amines. libretexts.org While not directly involved in the synthesis of the carbon backbone of the target molecule, DCC could be employed to create derivatives by, for example, coupling a carboxylic acid-containing pyridyl precursor with an appropriate amine. rsc.org

Azide coupling reactions are another important class of transformations, often utilized in click chemistry and for the introduction of nitrogen-containing functionalities. The Staudinger reaction, for instance, allows for the conversion of azides to amines, which can then be further functionalized. organic-chemistry.org

Palladium-catalyzed C-C coupling reactions, such as the Suzuki, Heck, and Negishi reactions, have revolutionized organic synthesis and can be applied to the synthesis of pyridyl-containing compounds. nih.govresearchgate.netresearchgate.net For example, a halopyridine could be coupled with a suitable organoboron or organozinc reagent to form a precursor to the target molecule. These reactions offer high efficiency and functional group tolerance. nih.gov

Baylis-Hillman Reaction in Propanoate Derivative Synthesis

The Baylis-Hillman reaction is a highly atom-economical method for forming a C-C bond between an activated alkene and an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.org This reaction is particularly relevant to the synthesis of propanoate derivatives.

In the context of this compound synthesis, the Baylis-Hillman reaction between 4-pyridinecarboxaldehyde and methyl acrylate would yield methyl 2-(hydroxy(pyridin-4-yl)methyl)acrylate. researchgate.netamanote.com This adduct contains a hydroxyl group that can be subsequently oxidized to a ketone, and the double bond can be reduced to afford the final product. The reaction is known to be slow, but various modifications, including the use of different catalysts and reaction conditions, have been developed to improve its efficiency. asianpubs.orgbeilstein-journals.org

Table 3: Key Features of the Baylis-Hillman Reaction

| Feature | Description |

|---|---|

| Reactants | Activated alkene (e.g., methyl acrylate) and an electrophile (e.g., 4-pyridinecarboxaldehyde) |

| Catalyst | Tertiary amine (e.g., DABCO) or phosphine |

| Product | Densely functionalized molecule with a new stereocenter |

Mitsunobu Reaction and Ring Closure Strategies

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry. organic-chemistry.org The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

While the direct synthesis of the acyclic target compound may not involve a Mitsunobu reaction, this methodology is crucial for the synthesis of related heterocyclic structures and for the stereochemical manipulation of precursors. For instance, a pyridyl-containing diol could undergo an intramolecular Mitsunobu reaction to form a cyclic ether. nih.gov Similarly, a pyridyl-containing amino alcohol can be converted into a cyclic aziridine, which can then be opened with a nucleophile to introduce new functionality with controlled stereochemistry. nih.gov This highlights the power of the Mitsunobu reaction in creating complex molecular architectures from simple, pyridyl-containing building blocks. researchgate.netresearchgate.net

Table 4: Compound Names

| Compound Name |

|---|

| This compound |

| Methyl Acrylate |

| Ethyl Isonicotinate |

| Dicyclohexylcarbodiimide (DCC) |

| Diethyl Azodicarboxylate (DEAD) |

| Diisopropyl Azodicarboxylate (DIAD) |

| Triphenylphosphine |

| 4-Pyridinecarboxaldehyde |

| Methyl Acetoacetate |

| Pyridylalanine |

| trans-Cinnamic Acid |

| Ethyl Isonicotinoylacetate |

Mechanistic Elucidaion of Synthetic Transformations

The formation of "this compound" is primarily achieved through a Michael addition reaction. This conjugate addition involves a nucleophile, in this case, the enolate of methyl acetoacetate, and an α,β-unsaturated carbonyl compound, which is 4-vinylpyridine.

The reaction pathway for the synthesis of "this compound" via a Michael addition can be outlined in several key steps. The process is initiated by the deprotonation of methyl acetoacetate at the α-carbon, which is acidic due to the presence of two electron-withdrawing carbonyl groups. This deprotonation is typically achieved using a base, leading to the formation of a resonance-stabilized enolate ion.

This enolate then acts as the nucleophile, attacking the β-carbon of 4-vinylpyridine, which serves as the Michael acceptor. This nucleophilic attack results in the formation of a new carbon-carbon bond and a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing nature of the pyridyl ring. The final step involves the protonation of this carbanion, typically by the conjugate acid of the base used for the initial deprotonation or by a protic solvent, to yield the final product, "this compound".

While specific intermediates for this exact reaction have not been isolated and characterized in detail in the available literature, the proposed mechanism is well-established for Michael additions. The key intermediates are the resonance-stabilized enolate of methyl acetoacetate and the subsequent carbanion formed after the conjugate addition.

Table 1: Proposed Intermediates in the Synthesis of this compound

| Intermediate Name | Structure | Role in Reaction |

| Methyl acetoacetate enolate | [Resonance structures of the enolate] | Nucleophile |

| Pyridylethyl carbanion | [Structure of the carbanion] | Intermediate post-addition |

The efficiency and selectivity of the Michael addition for the synthesis of "this compound" are highly dependent on the reaction conditions.

Catalysts: The choice of base is crucial for the initial deprotonation. Common bases include alkoxides like sodium ethoxide or potassium tert-butoxide. The strength of the base can influence the reaction rate and the potential for side reactions. In some cases, organocatalysts can be employed to promote the reaction and potentially induce stereoselectivity.

Solvents: The solvent plays a significant role in stabilizing the intermediates and influencing the reaction rate. Protic solvents can participate in the protonation step, while aprotic polar solvents can help to solvate the charged intermediates. The choice of solvent can also affect the solubility of the reactants and the catalyst.

Temperature: The reaction temperature can impact the rate of reaction and the formation of byproducts. Generally, higher temperatures can lead to faster reaction rates but may also promote side reactions or decomposition of the product. Optimization of the temperature is therefore essential to achieve a good yield and purity of the desired product.

While specific optimization studies for the synthesis of "this compound" are not extensively documented, general principles of Michael addition optimization would apply. This would involve screening different bases, solvents, and temperatures to identify the conditions that provide the highest yield and purity of the target compound.

Table 2: General Optimization Parameters for Michael Addition Reactions

| Parameter | Influence on Reaction | Typical Conditions |

| Catalyst (Base) | Affects enolate formation and reaction rate. | Sodium ethoxide, Potassium tert-butoxide, DBU |

| Solvent | Influences solubility and stabilizes intermediates. | Ethanol, THF, DMF, Acetonitrile |

| Temperature | Impacts reaction rate and selectivity. | 0 °C to reflux |

The carbon atom to which the acetyl and methoxycarbonyl groups are attached in "this compound" is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant interest. Asymmetric Michael additions are a powerful tool for achieving this.

Stereochemical control can be achieved through the use of chiral catalysts. These can be chiral organocatalysts, such as proline derivatives or cinchona alkaloids, or chiral metal complexes. The chiral catalyst can interact with the reactants to create a chiral environment, favoring the formation of one enantiomer over the other.

For example, a chiral base can deprotonate the methyl acetoacetate to form a chiral enolate, which then adds to the 4-vinylpyridine with a specific stereochemical outcome. Alternatively, a chiral Lewis acid could coordinate to the 4-vinylpyridine, activating it for nucleophilic attack and directing the approach of the enolate from a specific face.

While there are no specific reports on the asymmetric synthesis of "this compound," the principles of asymmetric Michael additions are well-established and could be applied to this system. The development of a stereoselective synthesis would likely involve the screening of various chiral catalysts and the optimization of reaction conditions to maximize the enantiomeric excess.

Emerging Synthetic Strategies for Propanoate Analogues

The development of new synthetic methods for propanoate analogues is an active area of research, driven by the need for novel compounds with tailored properties. Emerging strategies often focus on improving efficiency, sustainability, and the ability to access a wider range of structural diversity.

For analogues of "this compound," these strategies could include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. This could potentially be used to introduce the pyridyl group or other substituents onto a propanoate backbone.

Flow Chemistry: Conducting reactions in continuous flow systems can offer several advantages over traditional batch processes, including improved safety, better control over reaction parameters, and easier scalability. The synthesis of propanoate analogues could be adapted to flow conditions to enhance efficiency.

Biocatalysis: The use of enzymes as catalysts offers the potential for high selectivity and mild reaction conditions. Enzymes could be engineered to catalyze the key bond-forming reactions in the synthesis of propanoate analogues, including asymmetric transformations.

These emerging strategies hold promise for the future development of more efficient and versatile routes to "this compound" and a diverse range of related compounds.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electron distribution and orbital interactions, which are key determinants of a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

For Methyl 2-Acetyl-3-(4-pyridyl)propanoate, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the ester and acetyl groups, which act as the primary electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the carbonyl carbons and the pyridine ring, indicating these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific computational results for this compound are not available in the cited literature.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is a key factor influencing its intermolecular interactions. Charge distribution analysis and molecular electrostatic potential (MEP) mapping are powerful tools for visualizing and quantifying the electrostatic landscape of a molecule.

In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl groups are expected to possess a partial negative charge, making them regions of high electron density. These areas are depicted as red or yellow in an MEP map, indicating their favorability for electrophilic attack. In contrast, the hydrogen atoms and the regions around the carbonyl carbons would exhibit a partial positive charge, shown as blue, highlighting them as sites susceptible to nucleophilic interaction. This electrostatic guidance is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecules are not static entities; they are dynamic systems with a range of accessible conformations. Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule, offering insights into its conformational flexibility and stability.

For this compound, MD simulations would reveal the preferred spatial arrangements of its constituent functional groups. The rotational freedom around the single bonds connecting the pyridine ring, the propanoate backbone, and the acetyl group allows the molecule to adopt various conformations. Understanding the dominant conformations and the energy barriers between them is essential, as the biological activity of a molecule is often dictated by a specific three-dimensional shape that allows it to fit into the binding site of a target protein.

Docking Studies and Free-Energy Perturbation (FEP) Calculations

Computational docking and free-energy calculations are powerful techniques in drug discovery and design, used to predict the binding affinity and orientation of a ligand within the active site of a receptor.

Prediction of Ligand-Target Binding Modes (for derivatives)

Molecular docking simulations can be employed to predict how derivatives of this compound might interact with a specific biological target. By computationally placing the ligand into the binding pocket of a protein, docking algorithms can identify the most stable binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

Computational Guidance for Derivative Design with Modified Electronic Effects

Building upon the insights from docking studies, computational methods can guide the rational design of new derivatives with improved properties. By modifying the electronic effects of substituents on the core structure of this compound, it is possible to fine-tune its binding affinity and selectivity. For instance, adding electron-withdrawing or electron-donating groups to the pyridine ring can alter the molecule's electrostatic potential and its ability to form specific interactions with the target receptor.

Free-Energy Perturbation (FEP) calculations can then be used to accurately predict the change in binding affinity resulting from these chemical modifications. FEP provides a more rigorous and quantitative prediction of binding free energies compared to docking scores, thereby offering a more reliable guide for prioritizing the synthesis of the most promising derivatives.

Reaction Mechanism Prediction and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states for reactions involving this compound would rely heavily on quantum chemical calculations. Density Functional Theory (DFT) is a powerful tool for elucidating reaction pathways, providing insights into the energetics and geometries of reactants, intermediates, transition states, and products.

For a compound like this compound, which possesses a β-keto ester moiety, several reactions of synthetic interest could be modeled. These include, but are not limited to, alkylation, halogenation, and condensation reactions. Computational studies would typically involve:

Potential Energy Surface (PES) Scanning: To identify the most probable reaction coordinates.

Transition State (TS) Searching: Using algorithms like the Berny optimization to locate the saddle points on the PES corresponding to the transition states.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the intended reactants and products.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

| Reaction Step | Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

| Enolate Formation | TS1 | C-H: 1.5, H-Base: 1.2 | -1500 | 15.2 |

| C-Alkylation | TS2 | C-C: 2.1, C-Leaving Group: 2.3 | -450 | 22.5 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound, as such specific data is not available in the public domain.

Theoretical Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). Theoretical predictions of ¹H and ¹³C NMR spectra for this compound would help in the assignment of experimental signals.

Infrared (IR) Spectroscopy: The calculation of vibrational frequencies through harmonic frequency analysis provides a theoretical IR spectrum. These frequencies correspond to the vibrational modes of the molecule. For this compound, key vibrational modes would include the C=O stretching frequencies of the ketone and ester groups, as well as the characteristic vibrations of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, transitions involving the π-systems of the pyridine ring and the enolizable β-keto ester moiety would be of particular interest.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | δ (ppm), Pyridine-H | 7.2-8.6 |

| ¹H NMR | δ (ppm), CH | 4.0-4.5 |

| ¹³C NMR | δ (ppm), C=O (Ketone) | 195-205 |

| ¹³C NMR | δ (ppm), C=O (Ester) | 165-175 |

| IR | ν (cm⁻¹), C=O Stretch | 1700-1750 |

| UV-Vis | λ_max (nm) | ~260 (π→π* of pyridine) |

Note: The data in this table is a generalized prediction based on typical values for similar functional groups and has not been specifically calculated for this compound.

Further in-depth computational studies would be necessary to provide precise and validated data for this compound.

Chemical Reactivity and Transformation Studies

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring in Methyl 2-Acetyl-3-(4-pyridyl)propanoate is a key site for chemical modifications, including reactions at the nitrogen atom and substitutions on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character to the molecule. This allows for a range of reactions at the nitrogen center.

N-Alkylation and N-Oxidation:

The pyridyl nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium salts. It can also be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or m-CPBA. The formation of the N-oxide can be a useful strategy to alter the reactivity of the pyridine ring for subsequent substitution reactions.

Coordination Chemistry:

The nitrogen atom of the pyridine ring can coordinate to various metal ions, acting as a ligand to form coordination complexes. The ability of the molecule to chelate with metal ions could also involve the carbonyl oxygen atoms of the β-keto ester functionality, potentially leading to the formation of stable metal complexes. The specific nature of these complexes would depend on the metal ion, the solvent, and the reaction conditions.

The pyridine ring is generally considered to be electron-deficient compared to benzene, which affects its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom. When such reactions do occur, they typically require harsh conditions and proceed with substitution at the C-3 and C-5 positions (meta to the nitrogen). However, the presence of the propanoate substituent at the C-4 position will further influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions (ortho to the nitrogen). For a substitution to occur, a good leaving group, such as a halide, must be present on the ring. In the case of this compound, direct nucleophilic substitution on the unsubstituted pyridine ring is unlikely. However, if a derivative with a suitable leaving group were prepared, nucleophilic substitution would be a viable transformation pathway.

Formation of Complex Derivatives and Conjugates

The presence of a reactive ester and a keto group allows for a wide range of derivatization reactions, leading to the formation of amides, hydrazides, and various heterocyclic systems.

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, enabling its conversion into a variety of amide and hydrazide derivatives.

Amides: The direct conversion of esters to amides can be achieved by reaction with primary or secondary amines. While specific studies on this compound are not extensively documented, established methodologies, such as reacting esters with alkali metal amidoboranes or heating with amines in the presence of a catalyst, are applicable. nih.govorganic-chemistry.org These reactions typically proceed by nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol, to yield the corresponding N-substituted amide.

Hydrazides: The synthesis of acyl hydrazides from esters is a common and efficient transformation, typically accomplished by reacting the ester with hydrazine hydrate in a suitable solvent like ethanol or methanol. mdpi.comresearchgate.netmdpi.com This reaction is often carried out under reflux conditions. The resulting hydrazide, 2-acetyl-3-(4-pyridyl)propanehydrazide, is a key intermediate for synthesizing various heterocyclic compounds. nih.govekb.eg

Amino Acid Esters: The compound can be conjugated with amino acid esters to form peptide-like structures. This generally involves converting the parent compound's ester into a carboxylic acid, followed by a standard peptide coupling reaction with an amino acid ester hydrochloride. Alternatively, direct amidation methods can be employed to link the core structure with the amino group of an amino acid ester. mdpi.com

Table 1: Potential Amide and Hydrazide Derivatives of this compound

| Reactant | Resulting Derivative | General Method |

|---|---|---|

| Ammonia | 2-Acetyl-3-(4-pyridyl)propanamide | Aminolysis |

| Methylamine | N-Methyl-2-acetyl-3-(4-pyridyl)propanamide | Aminolysis |

| Hydrazine Hydrate | 2-Acetyl-3-(4-pyridyl)propanehydrazide | Hydrazinolysis mdpi.comresearchgate.net |

| Phenylhydrazine | N'-Phenyl-2-acetyl-3-(4-pyridyl)propanehydrazide | Hydrazinolysis |

| Glycine Methyl Ester | Methyl 2-((2-acetyl-3-(4-pyridyl)propanoyl)amino)acetate | Amidation mdpi.com |

The 1,3-dicarbonyl functionality within this compound is a classic precursor for the synthesis of five-membered heterocyclic rings through condensation reactions with dinucleophiles.

Pyrrole: The Knorr pyrrole synthesis and related methods utilize the reaction between an α-amino-ketone and a β-keto ester to form substituted pyrroles. wikipedia.org In this context, this compound can serve as the β-keto ester component. Reaction with an appropriate α-amino ketone would lead to the formation of a highly substituted pyrrole ring, following a mechanism that involves imine formation, tautomerization, cyclization, and dehydration. wikipedia.orgorganic-chemistry.orgekb.eg

Pyrazole: The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines is a well-established and highly efficient method. nih.govorganic-chemistry.orghilarispublisher.comnih.govdergipark.org.tr Reacting this compound with hydrazine hydrate would lead to the formation of a pyrazole derivative. The reaction proceeds through a condensation-cyclization-dehydration sequence to yield 3-methyl-4-((pyridin-4-yl)methyl)-1H-pyrazol-5-ol (which exists in tautomeric forms). The use of substituted hydrazines (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazoles.

Oxadiazole: 1,3,4-Oxadiazoles are commonly synthesized from acyl hydrazide precursors. ijper.orgresearchgate.netjchemrev.com The synthesis would begin with the conversion of this compound to its corresponding hydrazide, 2-acetyl-3-(4-pyridyl)propanehydrazide, as described in section 5.3.1. This hydrazide can then be cyclized. A common method involves reaction with a carboxylic acid derivative (like an orthoester) or cyclodehydration of a diacylhydrazine intermediate, often formed by reacting the hydrazide with an acyl chloride or anhydride. nih.govmdpi.com For instance, reaction of the hydrazide with acetic anhydride can lead to a 3-acetyl-1,3,4-oxadiazoline derivative. mdpi.com

Table 2: Potential Heterocyclic Systems Derived from this compound

| Reagent(s) | Target Heterocycle | Reaction Type |

|---|---|---|

| α-Amino Ketone | Substituted Pyrrole | Knorr Pyrrole Synthesis wikipedia.org |

| Hydrazine Hydrate | Substituted Pyrazole | Paal-Knorr Condensation hilarispublisher.com |

| Phenylhydrazine | N-Phenyl Substituted Pyrazole | Paal-Knorr Condensation |

While specific studies on the metal complexes of this compound are not detailed in the available literature, its structure contains two key functionalities known for metal ion coordination: the pyridyl ring and the β-keto ester group.

Pyridyl Group: The nitrogen atom of the 4-pyridyl group possesses a lone pair of electrons and is a well-known coordination site for a wide range of metal ions.

β-Keto Ester: The 1,3-dicarbonyl system can exist in a keto-enol tautomeric equilibrium. The enolate form is an excellent bidentate ligand, capable of forming stable six-membered chelate rings with metal ions through the two oxygen atoms.

The combination of these two moieties suggests that this compound could act as a multidentate ligand, potentially forming stable chelate complexes with various transition metals and lanthanides.

Catalyzed Chemical Transformations and Regioselectivity

The synthesis of heterocyclic compounds from unsymmetrical 1,3-dicarbonyl substrates like this compound introduces the question of regioselectivity. For example, in the formation of pyrazoles, the initial condensation can occur at either of the two carbonyl groups (the acetyl keto group or the ester carbonyl).

The reaction of a β-keto ester with hydrazine typically shows high regioselectivity. The more electrophilic keto carbonyl reacts preferentially with one nitrogen of the hydrazine, and the subsequent cyclization involves the less reactive ester carbonyl. This controlled pathway leads to the formation of a single major regioisomer, a pyrazolone derivative. Studies on analogous systems confirm that the reaction of cyanothioacetamide with unsymmetrical 2-acetylcycloalkanones can lead to mixtures of regioisomers, highlighting the importance of substrate structure in determining the reaction's outcome. enamine.netresearchgate.net The specific regioselectivity for this compound would likely favor the pyrazolone structure resulting from the initial attack on the acetyl ketone.

Stereoselective Transformations and Diastereomer Isolation

This compound possesses a stereocenter at the C2 position (the α-carbon between the ester and the pyridylmethyl group). Therefore, the compound exists as a racemic mixture of two enantiomers unless synthesized through a stereoselective route.

Any chemical transformation involving this chiral center or the creation of a new stereocenter can potentially lead to the formation of diastereomers. For instance, reduction of the acetyl ketone group would generate a new stereocenter, leading to a mixture of two diastereomers. The separation of such diastereomers would typically be achievable using standard chromatographic techniques like column chromatography or by fractional crystallization. Furthermore, the existing stereocenter could direct the stereochemical outcome of reactions at other parts of the molecule, a process known as diastereoselection, although specific studies on this compound have not been reported.

Applications in Advanced Organic Synthesis and Materials Science

Use as a Chiral Building Block in Enantioselective Synthesis

The carbon atom at the second position of the propanoate chain (C2) is a prochiral center. The enantioselective reduction of the ketone or the stereocontrolled alkylation at this position could, in principle, yield chiral molecules. Such chiral building blocks are highly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. A common strategy involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at this center. While general methodologies exist for the asymmetric synthesis of related β-keto esters, specific studies detailing the use of Methyl 2-Acetyl-3-(4-pyridyl)propanoate as a chiral building block in enantioselective synthesis are not prominently featured in the scientific literature.

Integration into Novel Heterocyclic Scaffolds for Chemical Entities

The bifunctional nature of this compound makes it a promising candidate for the synthesis of complex heterocyclic systems. The β-keto ester moiety can undergo condensation reactions with various dinucleophiles, such as hydrazines, ureas, or amidines, to form a wide range of five- or six-membered heterocycles. For instance, reaction with hydrazine could yield pyrazole derivatives, while condensation with urea could lead to pyrimidine scaffolds. The presence of the 4-pyridyl group adds another layer of functionality, potentially participating in cyclization reactions or serving as a coordination site in metal-catalyzed processes. Despite this potential, published examples of its direct use to construct novel heterocyclic scaffolds for new chemical entities are not readily found.

Precursor for Functional Materials with Tunable Properties

Functional materials, such as polymers and metal-organic frameworks (MOFs), often derive their properties from the specific organic molecules used in their construction. The pyridyl nitrogen in this compound can act as a ligand to coordinate with metal ions, making it a potential building block for MOFs or coordination polymers. The electronic properties of the pyridine (B92270) ring and the potential for hydrogen bonding could influence the optical, electronic, or catalytic properties of the resulting materials. However, there is a lack of specific research documenting the integration of this compound into functional materials with tunable properties.

Development of New Synthetic Methodologies Through its Unique Reactivity

The reactivity of this compound is dictated by its β-keto ester and pyridyl functionalities. The acidic α-proton between the two carbonyl groups can be readily removed to form an enolate, which can act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions. The pyridyl group can act as a base or a directing group in metal-catalyzed reactions. The interplay between these functional groups could be exploited to develop novel synthetic methodologies. For example, the pyridyl nitrogen could chelate to a metal catalyst, directing a reaction to a specific site on the molecule. To date, specific studies focused on leveraging the unique reactivity of this compound for the development of new synthetic methods have not been identified in the literature.

Future Research Directions and Challenges

Development of Greener Synthetic Pathways and Sustainable Chemistry

The synthesis of pyridine (B92270) derivatives is an area of intense research, with a significant push towards more environmentally friendly and sustainable methods. citedrive.comnih.gov Future research on Methyl 2-Acetyl-3-(4-pyridyl)propanoate will likely focus on the development of greener synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies for related compounds often rely on classical methods that may not align with the principles of green chemistry. The future direction in this area involves the adoption of techniques such as one-pot multicomponent reactions, the use of environmentally benign solvents, and solvent-free reaction conditions. researchgate.netresearcher.life Microwave-assisted and ultrasonic-assisted syntheses have also emerged as powerful tools for accelerating reactions and improving yields in the synthesis of pyridine scaffolds, and their application to the synthesis of this compound could be a fruitful area of investigation. researchgate.netnih.gov

A comparative overview of traditional versus potential greener synthetic approaches is presented in the table below.

| Parameter | Traditional Synthesis | Greener Synthetic Pathways |

| Reaction Type | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions nih.gov |

| Solvents | Often uses volatile organic compounds (VOCs) | Use of green solvents (e.g., water, ethanol) or solvent-free conditions researchgate.net |

| Energy Input | Conventional heating, often for extended periods | Microwave irradiation or sonication for rapid and efficient heating nih.gov |

| Catalysts | May use stoichiometric amounts of reagents or heavy metal catalysts | Use of recyclable and green catalysts researchgate.net |

| Atom Economy | Can be low due to multiple steps and by-product formation | High atom economy by incorporating all reactants into the final product nih.gov |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Organocatalysis, for instance, has emerged as a powerful alternative to metal-based catalysis, often providing high levels of stereoselectivity under mild reaction conditions. nih.gov The use of chiral organocatalysts could be explored for the asymmetric synthesis of this compound, leading to enantiomerically pure products with potential applications in medicinal chemistry.

Furthermore, the design of heterogeneous catalysts, such as metal nanoparticles supported on various materials, could offer advantages in terms of catalyst recovery and reuse, which is a key aspect of sustainable chemistry. mdpi.com The exploration of novel bimetallic or multifunctional catalysts could also lead to new synthetic routes with improved performance. researchgate.net

| Catalyst Type | Potential Advantages for Synthesis | Research Focus |

| Organocatalysts | Metal-free, low toxicity, potential for high enantioselectivity. nih.gov | Asymmetric synthesis of chiral derivatives. |

| Heterogeneous Catalysts | Ease of separation, recyclability, potential for continuous flow processes. mdpi.com | Development of robust and reusable catalysts. |

| Bimetallic Catalysts | Synergistic effects leading to enhanced activity and selectivity. mdpi.com | Exploration of novel metal combinations for unique reactivity. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly. | Enzymatic resolution or asymmetric synthesis. |

Advanced Computational Studies for Predictive Modeling and Design

Computational chemistry offers powerful tools for understanding reaction mechanisms, predicting molecular properties, and designing new synthetic routes. For this compound, advanced computational studies could provide valuable insights that would be difficult to obtain through experimental work alone.

Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of potential synthetic reactions, helping to identify the most energetically favorable pathways. researchgate.net This can guide the selection of catalysts and reaction conditions to optimize the synthesis.

Molecular docking studies could be employed to predict the binding affinity of this compound and its derivatives with biological targets, which could guide the design of new compounds with specific pharmacological activities. researchgate.net Computational approaches can also be used to predict the physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) profiles of new derivatives, accelerating the drug discovery process.

| Computational Method | Application in Research | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. researchgate.net | Optimization of synthetic routes and catalyst design. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.net | Identification of potential therapeutic applications. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Design of new derivatives with enhanced activity. |

| ADME/Tox Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | Early-stage assessment of drug-likeness. |

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry and automated synthesis are transforming the way chemical compounds are produced, offering advantages in terms of safety, efficiency, and scalability. acs.org The integration of these techniques into the synthesis of this compound represents a significant area for future research.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch processes. organic-chemistry.orgresearchgate.net Flow chemistry also enables the safe handling of hazardous reagents and intermediates, as only small quantities are reacting at any given time. vcu.edu

Automated synthesis platforms can be used to rapidly generate libraries of related compounds by systematically varying the starting materials and reaction conditions. researchgate.net This high-throughput approach can accelerate the discovery of new derivatives of this compound with optimized properties.

| Technology | Key Advantages | Future Research Application |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability, and higher yields. vcu.edubeilstein-journals.orgthieme-connect.com | Development of a continuous manufacturing process for the target compound. |

| Automated Synthesis | High-throughput screening of reaction conditions and rapid library generation. researchgate.net | Discovery of new derivatives with diverse functionalities. |

| Microreactors | Excellent heat and mass transfer, rapid mixing, and small reaction volumes. organic-chemistry.org | Process optimization and mechanistic studies. |

Expanding the Scope of Chemical Transformations for Structural Diversity

To fully explore the potential of this compound, future research will need to focus on expanding the scope of its chemical transformations to generate a diverse range of new molecules. The existing functional groups in the molecule, including the pyridine ring, the ester, and the ketone, provide multiple handles for further chemical modification.

For example, the pyridine nitrogen can be N-oxidized to introduce new reactivity. researchgate.net The acetyl group can be a site for aldol (B89426) condensations or other C-C bond-forming reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups.

The development of novel multicomponent reactions involving this compound as a building block could also lead to the rapid construction of complex molecular architectures. researchgate.net

| Functional Group | Potential Chemical Transformation | Resulting Structural Motif |

| Pyridine Ring | N-oxidation, C-H activation, electrophilic/nucleophilic aromatic substitution | Pyridine N-oxides, functionalized pyridines |

| Acetyl Group | Aldol condensation, reduction, amination | β-hydroxy ketones, alcohols, amines |

| Ester Group | Hydrolysis, amidation, reduction | Carboxylic acids, amides, alcohols |

| α-Carbon | Alkylation, arylation | Substituted propanoate derivatives |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-Acetyl-3-(4-pyridyl)propanoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of methyl propanoate derivatives often involves coupling reactions under inert atmospheres. For example, similar compounds are synthesized via nucleophilic substitution or esterification using dichloromethane (DCM) as a solvent and triethylamine as a base to neutralize byproducts. Reaction temperature (room temperature vs. reflux) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of pyridyl precursor to acetylating agent) significantly impact yields . Optimization strategies include:

- Reflux conditions : Enhances reaction efficiency for sterically hindered intermediates.

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate pure product.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm structural integrity (e.g., pyridyl protons at δ 8.5–8.7 ppm, acetyl methyl groups at δ 2.1–2.3 ppm). Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases (70:30) to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ calculated vs. observed mass error < 2 ppm) .

Validation follows ICH guidelines, including linearity (R² > 0.999), LOD/LOQ, and inter-day precision testing .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group.

- Humidity : Use desiccants (silica gel) to avoid moisture-induced degradation.

- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in inhibiting inflammatory cytokines?

Methodological Answer:

- Cell-based assays : Use THP-1 monocytes differentiated into macrophages with PMA (phorbol myristate acetate). Treat cells with the compound (e.g., 10–100 µM) and measure IL-6/TNF-α levels via ELISA .

- Pathway analysis : Western blotting for NF-κB p65 nuclear translocation or siRNA knockdown of upstream regulators (e.g., IκB kinase) to validate target engagement .

- Dose-response curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD) : Grow crystals via slow evaporation in ethanol/water (9:1). Use monoclinic P2₁/c space groups for chiral centers, with refinement parameters (R-factor < 0.05) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing patterns .

Q. How should contradictory data between HPLC purity assays and biological activity be addressed?

Methodological Answer:

- Impurity profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., propanoic acid derivatives) that may antagonize activity .

- Bioassay-guided fractionation : Isolate active fractions via preparative HPLC and retest in biological models to confirm structure-activity relationships .

- Orthogonal validation : Cross-validate with alternative methods (e.g., capillary electrophoresis or -NMR qNMR) to rule out matrix effects .

Q. What strategies are employed to modify the pyridyl or acetyl substituents for structure-activity relationship (SAR) studies?

Methodological Answer:

- Pyridyl modifications : Introduce electron-withdrawing groups (e.g., –F at the 6-position) via Pd-catalyzed cross-coupling to enhance metabolic stability .

- Acetyl group replacement : Substitute with trifluoroacetyl or benzoyl groups to assess steric/electronic effects on target binding .

- Stereochemical variations : Synthesize enantiomers via chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) to evaluate enantioselective activity .

Q. How can impurity profiles be systematically characterized to meet regulatory standards for preclinical studies?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (0.1 M HCl/NaOH) to identify degradation products .

- LC-MS impurity tracking : Compare retention times and fragmentation patterns against reference standards (e.g., propanoic acid derivatives from EP monographs) .

- Threshold limits : Adhere to ICH Q3A guidelines, setting impurity thresholds at 0.10% for unidentified peaks and 0.15% for known toxic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.